3-BROMOBENZENESULFONOHYDRAZIDE
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Overview
Description
3-BROMOBENZENESULFONOHYDRAZIDE is an organic compound with the molecular formula C6H7BrN2O2S. It is a derivative of benzenesulfonic acid, where a bromine atom is substituted at the third position of the benzene ring, and a hydrazide group is attached to the sulfonic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3-bromo-, hydrazide typically involves the bromination of benzenesulfonic acid followed by the introduction of the hydrazide group. The bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The resulting 3-bromobenzenesulfonic acid is then reacted with hydrazine (N2H4) to form the hydrazide derivative .
Industrial Production Methods
Industrial production methods for benzenesulfonic acid, 3-bromo-, hydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-BROMOBENZENESULFONOHYDRAZIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazide group can participate in redox reactions, leading to the formation of different products.
Condensation Reactions: The compound can react with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products depend on the substituent introduced.
Oxidation Reactions: Products include sulfonic acid derivatives.
Reduction Reactions: Products include amines and other reduced forms.
Scientific Research Applications
3-BROMOBENZENESULFONOHYDRAZIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 3-bromo-, hydrazide involves its interaction with molecular targets such as enzymes and proteins. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid
- Benzenesulfonic acid, hydrazide
- Benzenesulfonic acid, 4-bromo-, hydrazide
Uniqueness
3-BROMOBENZENESULFONOHYDRAZIDE is unique due to the specific position of the bromine atom on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to other similar compounds .
Properties
IUPAC Name |
3-bromobenzenesulfonohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c7-5-2-1-3-6(4-5)12(10,11)9-8/h1-4,9H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGUVNAEWOQDQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513101 |
Source
|
Record name | 3-Bromobenzene-1-sulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60513101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89862-26-0 |
Source
|
Record name | 3-Bromobenzene-1-sulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60513101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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